[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Beschreibung
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-25(19(14-24)11-3-2-4-12-19)17(26)13-28-18(27)10-7-15-5-8-16(9-6-15)20(21,22)23/h5-10H,2-4,11-13H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANERFKVYPIFQGR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate
Starting Material: Cyclohexanone.
Reagents: Sodium cyanide and a suitable solvent such as ethanol.
Conditions: The reaction is carried out under reflux conditions to form 1-cyanocyclohexanol, which is then dehydrated to form 1-cyanocyclohexene.
-
Amination
Reagents: Methylamine.
Conditions: The 1-cyanocyclohexene is reacted with methylamine under controlled temperature to form the methylamino derivative.
-
Esterification
Reagents: 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature to form the ester linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the methylamino group can lead to the formation of corresponding oximes or nitriles.
-
Reduction
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Medicinal Chemistry : This compound can serve as a pharmaceutical intermediate or chemical probe. It is investigated for its potential to influence biological pathways relevant to drug development.
- Therapeutic Agents : Compounds with similar structures have been explored for their efficacy in treating various conditions, including inflammation and infections. Specifically, derivatives of compounds containing trifluoromethyl groups have shown significant antibacterial activity against strains like Staphylococcus aureus with low minimum inhibitory concentration (MIC) values .
Agrochemical Applications
- Pesticides : The incorporation of trifluoromethyl groups is known to enhance the biological activity of agrochemicals. Compounds with similar structural motifs have been utilized in developing effective pesticides due to their ability to disrupt pest physiology.
- Herbicides : The compound's potential as an herbicide is also being explored, particularly in formulations aimed at controlling resistant weed species.
Case Studies
- Synthesis and Characterization : Research has demonstrated various synthetic routes for creating [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. One study highlighted the use of polar aprotic solvents to enhance nucleophilicity during substitution reactions, leading to higher yields.
- Biological Activity : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties, with some modifications leading to enhanced efficacy against Gram-positive bacteria .
Wirkmechanismus
The mechanism by which [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key structural analogues include:
(a) [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(2,3-dimethoxyphenyl)prop-2-enoate ()
- Substituent Differences: The chlorophenyl and dimethoxyphenyl groups replace the cyanocyclohexyl and trifluoromethylphenyl groups in the target compound.
- Dimethoxy groups increase steric bulk and lipophilicity relative to the trifluoromethyl group, which may influence solubility and metabolic stability.
(b) [2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl] (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoate ()
- Substituent Differences: A furan-containing methylamino group replaces the cyanocyclohexylmethylamino group, and a chloro-dimethoxyphenyl group substitutes the trifluoromethylphenyl.
- Impact: The furan ring introduces aromatic π-electron interactions, while the cyanocyclohexyl group provides steric hindrance and hydrophobicity. The chloro-dimethoxyphenyl group may enhance halogen bonding compared to the trifluoromethylphenyl group.
(c) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate ()
- Substituent Differences: A simple ethyl ester and methoxyphenyl group replace the complex amino-oxoethyl and trifluoromethylphenyl groups.
- Impact: The absence of the methylamino-2-oxoethyl moiety reduces hydrogen-bonding capacity and conformational rigidity. The methoxy group offers moderate electron-donating effects compared to the strongly electron-withdrawing trifluoromethyl group.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated using standard atomic weights.
Key Observations:
- Steric Effects: The cyanocyclohexyl group imposes greater steric hindrance than furan or chlorophenyl groups, which may affect binding to biological targets.
(b) Spectroscopic Data
- 1H-NMR: reports characteristic shifts for urea NH (~10–12 ppm) and aromatic protons (~6.5–8.5 ppm). For the target compound, the cyanocyclohexyl group’s protons may resonate at ~1.5–2.5 ppm, while the trifluoromethylphenyl group’s aromatic protons would appear near 7.5–8.0 ppm.
- ESI-MS : Analogues in show [M−2HCl+H]+ ions, but the target compound’s MS would likely exhibit [M+H]+ at m/z 411.40.
Biologische Aktivität
The compound [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a synthetic organic molecule with a complex structure that includes multiple functional groups, suggesting potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H24N6O4
- Molecular Weight : 460.5 g/mol
- CAS Number : 930009-26-0
- Functional Groups : Alkenes, amines, nitriles, and trifluoromethyl groups.
The presence of these functional groups can influence the compound's interaction with biological systems, enhancing its lipophilicity and potentially improving membrane penetration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O4 |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 930009-26-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound likely involves several mechanisms:
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing various physiological processes.
- Enzyme Inhibition : The compound could inhibit enzymes critical for biochemical pathways, affecting cellular metabolism.
- Cell Signaling Modulation : It may alter intracellular signaling cascades, impacting cell function and behavior.
Potential Targets
Research indicates that compounds with similar structures often target:
- Enzymes involved in metabolic pathways.
- Receptors related to neurotransmission or immune response.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. A notable study demonstrated that derivatives of trifluoromethyl phenyl exhibited significant antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus. These compounds showed low toxicity to human cells while effectively inhibiting bacterial growth at low concentrations (MIC) .
Case Study: Trifluoromethyl Phenyl Derivatives
In a detailed investigation involving a series of trifluoromethyl phenyl derivatives:
- Minimum Inhibitory Concentration (MIC) : Several compounds displayed MIC values below 10 µg/mL against S. aureus.
- Biofilm Disruption : Compounds effectively inhibited biofilm formation and even destroyed established biofilms.
- In Vivo Studies : Mouse models showed no significant toxicity at doses up to 50 mg/kg, indicating a favorable safety profile .
Table 2: Antimicrobial Efficacy Data
| Compound ID | MIC (µg/mL) | Biofilm Formation Inhibition (%) | Toxicity (mg/kg) |
|---|---|---|---|
| Compound 59 | <10 | 70 | >50 |
| Compound 74 | <10 | 85 | >50 |
Pharmacological Applications
The compound's structural features position it as a candidate for various therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against resistant bacterial strains.
- Potential Anti-inflammatory Drugs : Given its ability to modulate immune responses through receptor interactions.
Q & A
What are the validated synthetic routes for [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how can reaction yields be optimized?
Category : Basic (Synthesis & Characterization)
Methodological Answer :
The synthesis of structurally analogous α,β-unsaturated esters (e.g., (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate derivatives) typically involves a Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound (e.g., ethyl cyanoacetate), followed by functional group modifications . For the target compound, key steps include:
Cyclohexane Ring Functionalization : Introduce the cyanogroup at the 1-position via nucleophilic substitution using cyclohexanol derivatives and cyanogen bromide under anhydrous conditions.
Amide Coupling : React the cyanocyclohexyl intermediate with methylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the methylamino moiety .
Esterification : Link the amide intermediate to the (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate backbone via Steglich esterification .
Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and catalytic DMAP for esterification. Monitor intermediates via TLC/HPLC and optimize stoichiometry (e.g., 1.2 equivalents of coupling agents).
How can the stereochemical integrity of the (E)-configured double bond in the prop-2-enoate moiety be confirmed?
Category : Basic (Structural Validation)
Methodological Answer :
The (E)-configuration is critical for biological activity. Validation methods include:
- NMR Spectroscopy : Observe coupling constants () between the α- and β-protons of the double bond. For (E)-isomers, typically ranges 12–16 Hz, distinct from (Z)-isomers ( ≈ 6–10 Hz) .
- X-ray Crystallography : Resolve single-crystal structures to confirm spatial arrangement (e.g., as in (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate ).
- IR Spectroscopy : Identify stretching frequencies for conjugated carbonyl groups (~1700 cm⁻¹), which shift in (Z)-isomers due to steric hindrance .
What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Category : Advanced (Experimental Design)
Methodological Answer :
Adopt a split-plot factorial design to assess degradation kinetics across variables:
- Factors : pH (5.0–7.4), temperature (25–37°C), and buffer composition (PBS vs. simulated gastric fluid).
- Response Variables : Half-life (), degradation products (HPLC-MS).
Protocol :
Prepare triplicate samples in each buffer (n=12 per group).
Incubate at controlled temperatures and collect aliquots at 0, 6, 12, 24, and 48 h.
Analyze via reverse-phase HPLC with UV detection (λ=254 nm) .
Statistical Analysis : Use ANOVA to identify significant factors and interactions (e.g., pH × temperature).
How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Category : Advanced (Mechanistic Studies)
Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding poses in CYP3A4/2D6 active sites. Parameterize the ligand with GAFF2 force fields and assign charges via AM1-BCC .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%).
Metabolic Site Prediction : Identify electrophilic centers (e.g., α,β-unsaturated ester) prone to epoxidation or glutathione adduction via Site of Metabolism (SOM) algorithms .
Validation : Compare predictions with in vitro microsomal assays (LC-MS/MS detection of metabolites).
How should researchers address contradictions in reported IC₅₀ values across cell-based assays?
Category : Advanced (Data Analysis)
Methodological Answer :
Discrepancies may arise from:
- Cell Line Variability : Use standardized cell lines (e.g., ATCC-validated HepG2) and passage numbers (<20).
- Assay Conditions : Normalize data to positive controls (e.g., staurosporine for apoptosis) and report % viability ± SEM (n≥3).
- Solvent Effects : Ensure DMSO concentrations ≤0.1% (v/v) to avoid cytotoxicity .
Meta-Analysis : Apply weighted Z-scores to aggregate data from multiple studies, accounting for sample size and variance heterogeneity .
What in vivo models are appropriate for assessing neuroprotective efficacy?
Category : Advanced (Translational Research)
Methodological Answer :
- Murine Models :
- PK/PD Integration : Collect plasma/brain homogenates at t=0.5, 1, 2, 4, 8 h post-dose. Calculate brain-to-plasma ratio (Kp) and AUC₀–₈ .
How can structure-activity relationships (SAR) guide the optimization of the trifluoromethylphenyl moiety?
Category : Advanced (Chemical Optimization)
Methodological Answer :
- Electron-Withdrawing Modifications : Replace -CF₃ with -NO₂ or -CN to enhance electrophilicity. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Steric Effects : Introduce ortho-substituents (e.g., -Cl, -OMe) to restrict rotational freedom. Compare activities via radioligand binding assays .
- Data-Driven SAR : Use QSAR models (e.g., CoMFA) with descriptors like logP, polar surface area, and Hammett σ constants .
What are the ethical and methodological considerations for environmental impact studies of this compound?
Category : Advanced (Ecotoxicology)
Methodological Answer :
Follow OECD Test Guidelines :
- Aquatic Toxicity : Daphnia magna acute immobilization test (48 h EC₅₀).
- Biodegradation : Modified Sturm test (CO₂ evolution over 28 days) .
Analytical Methods : - LC-QTOF-MS : Detect parent compound and metabolites in water/soil extracts (LOD ≤1 ng/L).
- Risk Quotient (RQ) : Calculate RQ = PEC/PNEC, where PEC (predicted environmental concentration) is derived from USEtox modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
